2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate chemical properties
2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate chemical properties
2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate: A Critical Intermediate in CFTR Potentiator Synthesis
As a Senior Application Scientist navigating the highly regulated landscape of Active Pharmaceutical Ingredient (API) synthesis, I approach process chemistry not just as a sequence of reactions, but as a holistic, thermodynamic system. In the synthesis of Ivacaftor (a cystic fibrosis transmembrane conductance regulator [CFTR] potentiator), the strategic selection of protecting groups is paramount to industrial scalability.
While the methyl carbonate derivative is widely documented, the transition to 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate (CAS 1430836-76-2) represents a masterclass in process optimization. This whitepaper deconstructs the chemical properties, mechanistic causality, and self-validating protocols associated with this critical intermediate.
Physicochemical Profile
Understanding the baseline properties of the intermediate is essential for predicting its behavior during crystallization and downstream processing.
Table 1: Chemical and Physical Properties
| Property | Specification |
|---|---|
| IUPAC Name | (2,4-di-tert-butyl-5-nitrophenyl) ethyl carbonate |
| CAS Number | 1430836-76-2[1] |
| Molecular Formula | C₁₇H₂₅NO₅ |
| Molecular Weight | 323.39 g/mol |
| Physical Form | Crystalline Solid[1] |
| Storage Conditions | Sealed in dry, 2-8°C[1] |
| Primary Application | CFTR Potentiator (Ivacaftor) API Intermediate[2] |
Chemical Logic: The "Ethyl Carbonate" Advantage
Why Protect the Phenol?
Free phenols are highly susceptible to oxidative degradation (forming quinones) in the presence of strong nitrating agents like nitric acid. By converting the phenol to a carbonate ester, the electron density of the oxygen lone pair is delocalized into the carbonyl group. This deactivates the aromatic ring just enough to prevent oxidation while still allowing electrophilic aromatic substitution (nitration) to proceed [3].
Why Ethyl Over Methyl?
The standard route utilizes a methyl carbonate protecting group. However, nitration of the protected phenol inevitably yields a mixture of 5-nitro and 6-nitro regioisomers [4]. Separating these isomers via column chromatography is economically prohibitive on an industrial scale.
The ethyl carbonate derivative strategically alters the molecule's lipophilicity and crystal lattice energy. This subtle thermodynamic shift allows the target 5-nitro isomer to selectively precipitate from a cold aliphatic solvent, entirely bypassing the need for chromatography [2].
Synthetic pathway of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate.
Self-Validating Experimental Workflows
A robust protocol must be a self-validating system. The following methodologies incorporate strict causality and In-Process Controls (IPCs) to guarantee reproducibility.
Workflow 1: O-Acylation (Carbonate Protection)
Objective: Synthesize 2,4-di-tert-butylphenyl ethyl carbonate.
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Reaction Setup: To a thoroughly dried 5L reactor, charge dichloromethane (DCM, 2000 mL), 2,4-di-tert-butylphenol (500 g), and 4-dimethylaminopyridine (DMAP, 15 g)[2].
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Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction.
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Base Addition: Cool the system to 15-20°C. Slowly charge triethylamine (TEA, 470 g) over 60 minutes[2].
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Causality: TEA acts as a stoichiometric acid scavenger to neutralize the HCl byproduct, shifting the equilibrium toward the product and preventing acidic cleavage of the newly formed carbonate[3].
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Electrophile Addition: Cool the mass to 0-5°C. Add ethyl chloroformate (393 g) dropwise[5].
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Causality: The low temperature suppresses the exothermic formation of unwanted side products.
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Self-Validation (IPC): Stir for 2 hours at room temperature. Sample for HPLC analysis. The reaction is deemed complete only when unreacted starting material is <1.0%. If >1.0%, execute a predefined "push" (add 0.05 eq ethyl chloroformate and 0.05 eq TEA)[3].
Workflow 2: Regioselective Nitration & Isomer Separation
Objective: Isolate the 5-nitro regioisomer.
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Nitration: Treat the intermediate with a nitrating mixture (e.g., potassium nitrate in sulfuric acid) at controlled temperatures.
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Causality: The bulky tert-butyl groups at positions 2 and 4 create severe steric hindrance. The nitronium ion ( NO2+ ) is forced to attack the less hindered positions: para to the carbonate (position 5) and ortho to the carbonate (position 6)[4].
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Quench & Extract: Quench the reaction in ice water and extract with ethyl acetate. Distill the organic layer under reduced pressure to yield an oily residue containing both isomers[2].
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Thermodynamic Separation: Dissolve the oily residue in an aliphatic solvent (e.g., methanol or hexanes) at 25-30°C, then cool strictly to 0-5°C[4].
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Causality: The ethyl carbonate chain specifically lowers the solubility of the 5-nitro isomer at 0-5°C relative to the 6-nitro isomer, inducing supersaturation and selective crystallization.
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Logic workflow for the separation of 5-nitro and 6-nitro regioisomers.
Workflow 3: Catalytic Hydrogenation
Objective: Reduce the nitro group to yield the final API precursor.
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Reduction: Dissolve the isolated 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate in isopropyl alcohol. Charge Raney Nickel catalyst (previously washed with water and dried with solvent) into an autoclave[2].
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Hydrogenation: Pressurize with H₂ gas and stir until hydrogen uptake ceases.
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Causality: Catalytic hydrogenation cleanly reduces the nitro group to an amine without cleaving the carbonate protecting group, which would otherwise require strong basic or acidic hydrolysis.
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References
- "WO2017060779A1 - Industrial process for making an ivacaftor and its intermediates." Google Patents.
- "US9676722B2 - Industrial process for making an Ivacaftor and its intermediates." Google Patents.
Sources
- 1. 1430836-76-2|2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate|BLD Pharm [bldpharm.com]
- 2. WO2017060779A1 - Industrial process for making an ivacaftor and its intermediates - Google Patents [patents.google.com]
- 3. 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | 1182822-31-6 | Benchchem [benchchem.com]
- 4. US9676722B2 - Industrial process for making an Ivacaftor and its intermediates - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
